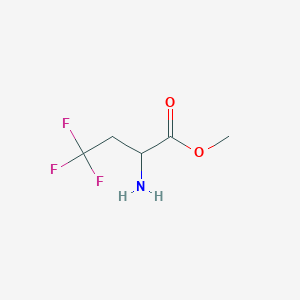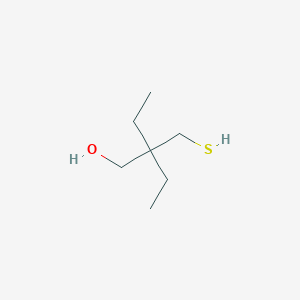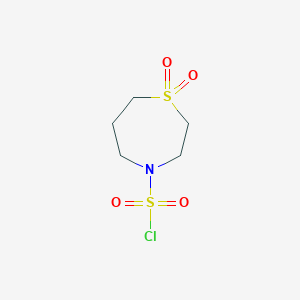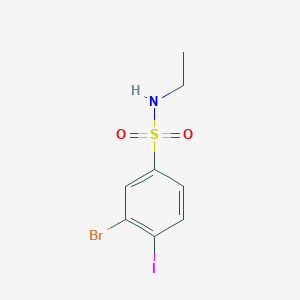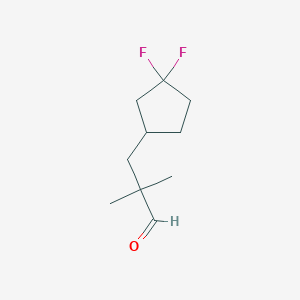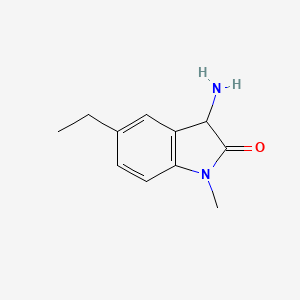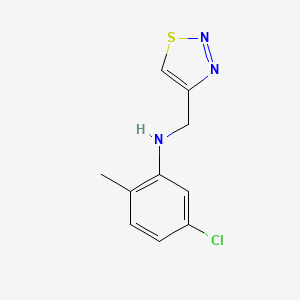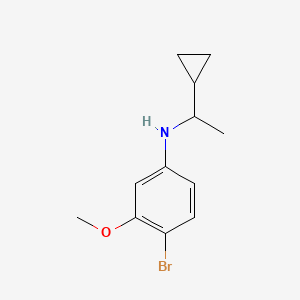
3-(Aminomethyl)-N-(pyridin-4-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-N-(pyridin-4-YL)benzamide is an organic compound that features a benzamide core with an aminomethyl group at the 3-position and a pyridin-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the benzamide.
Attachment of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the aminomethyl-benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N-(pyridin-4-YL)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated reagents and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Aminomethyl)-N-(pyridin-4-YL)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridin-4-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-N-(pyridin-3-YL)benzamide: Similar structure but with the pyridinyl group at the 3-position.
3-(Aminomethyl)-N-(pyridin-2-YL)benzamide: Similar structure but with the pyridinyl group at the 2-position.
3-(Aminomethyl)-N-(pyridin-4-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
3-(Aminomethyl)-N-(pyridin-4-YL)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the aminomethyl and pyridin-4-yl groups allows for diverse interactions with biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(aminomethyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H13N3O/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12/h1-8H,9,14H2,(H,15,16,17) |
InChI Key |
AVSZYTGJFDMJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


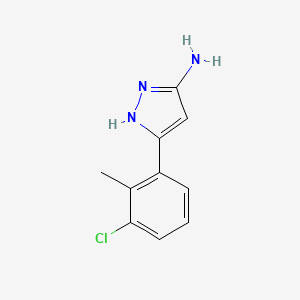

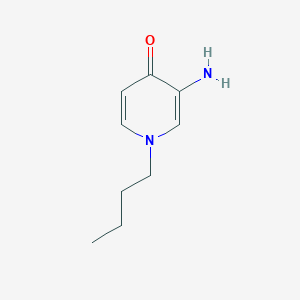
![(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine](/img/structure/B13286090.png)
